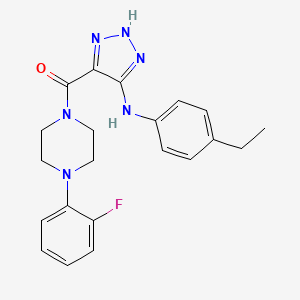![molecular formula C21H25N5O3 B14108314 2-Benzyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108314.png)
2-Benzyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-8-(3-methoxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a synthetic compound belonging to the class of imidazo[1,2-g]purine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a methoxypropyl group, and three methyl groups attached to the imidazo[1,2-g]purine core
Méthodes De Préparation
The synthesis of 3-benzyl-8-(3-methoxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the benzyl, methoxypropyl, and methyl groups through various chemical reactions. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-benzyl-8-(3-methoxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound. Common reagents include alkyl halides and strong nucleophiles like sodium methoxide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of new products.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promise in biological studies, particularly in the investigation of its interactions with biological macromolecules.
Medicine: Research has explored its potential as a therapeutic agent, with studies focusing on its pharmacological properties and potential use in treating various diseases.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and industrial applications.
Mécanisme D'action
The mechanism of action of 3-benzyl-8-(3-methoxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparaison Avec Des Composés Similaires
3-benzyl-8-(3-methoxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can be compared with other similar compounds, such as:
Caffeine (1,3,7-trimethylxanthine): Both compounds share a purine core, but caffeine lacks the benzyl and methoxypropyl groups.
Theobromine (3,7-dimethylxanthine): Similar to caffeine, theobromine has a purine core but differs in the substitution pattern.
Theophylline (1,3-dimethylxanthine): Another purine derivative with different functional groups compared to the target compound.
The uniqueness of 3-benzyl-8-(3-methoxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H25N5O3 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
2-benzyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H25N5O3/c1-14-15(2)26-17-18(22-20(26)24(14)11-8-12-29-4)23(3)21(28)25(19(17)27)13-16-9-6-5-7-10-16/h5-7,9-10H,8,11-13H2,1-4H3 |
Clé InChI |
QLYWIBUXTFDZHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC4=CC=CC=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


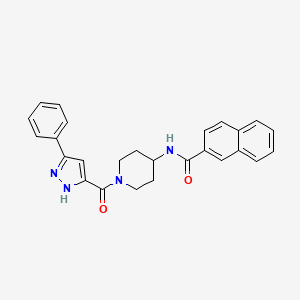
![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B14108239.png)
![2-[5-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B14108248.png)
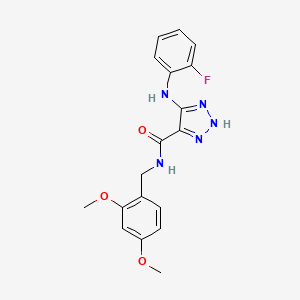
![7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14108260.png)
![(4-Benzylpiperazin-1-yl)(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone](/img/structure/B14108261.png)
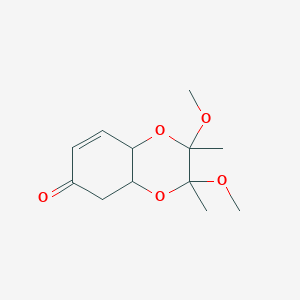
![Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14108272.png)
![2-[(3-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108277.png)
![7-[(2-Chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B14108285.png)
![3-hexyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108305.png)
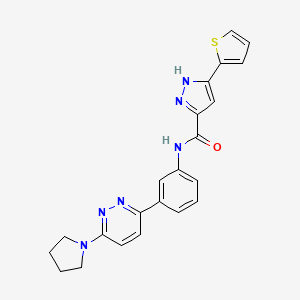
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108323.png)
